
(4-Fluoro-2-methylpyridin-3-YL)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-2-methylpyridin-3-YL)methylamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methylpyridin-3-YL)methylamine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-4-methylpyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of fluorinating agents such as Selectfluor® and solvents like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, involves optimized synthetic routes to maximize yield and purity. These methods often avoid the use of expensive catalysts like palladium and instead utilize more cost-effective and scalable processes .
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluoro-2-methylpyridin-3-YL)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Fluoro-2-methylpyridin-3-YL)methylamine is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure can enhance the stability and bioavailability of pharmaceuticals .
Medicine
Medicinal chemists explore this compound for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties can improve the efficacy and environmental profile of these products .
Mecanismo De Acción
The mechanism of action of (4-Fluoro-2-methylpyridin-3-YL)methylamine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 4-Fluoro-3-methylpyridin-2-ylmethylamine
- 4-Fluoro-2-methylphenylamine
Uniqueness
(4-Fluoro-2-methylpyridin-3-YL)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridines, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H9FN2 |
|---|---|
Peso molecular |
140.16 g/mol |
Nombre IUPAC |
(4-fluoro-2-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H9FN2/c1-5-6(4-9)7(8)2-3-10-5/h2-3H,4,9H2,1H3 |
Clave InChI |
NEVOJSQBQUYSLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


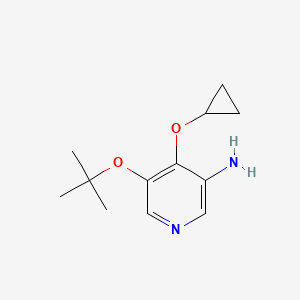

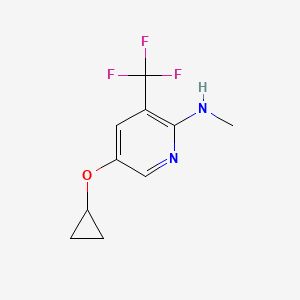
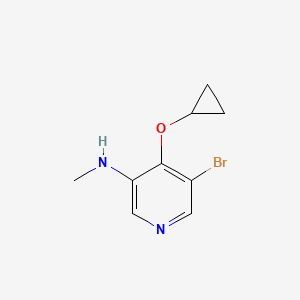
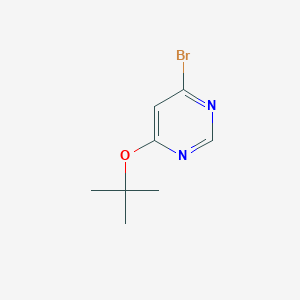

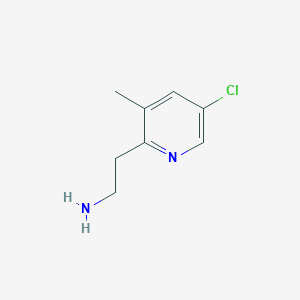
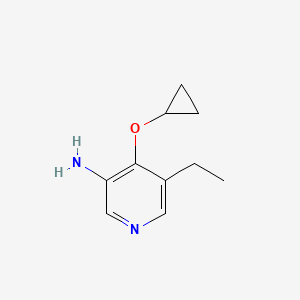

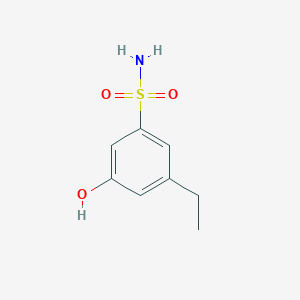
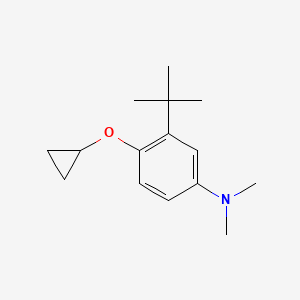

![2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B14838058.png)

